molecular formula C16H16N2O2 B2517572 2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 444588-09-4

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2517572
CAS RN: 444588-09-4
M. Wt: 268.316
InChI Key: AGFPKVWDPOICML-UHFFFAOYSA-N
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Description

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

properties

IUPAC Name

2-benzyl-7-nitro-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-18(20)16-7-6-14-8-9-17(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFPKVWDPOICML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods I

Procedure details

A solution of [2-[2-[(methylsulfonyl)oxy]ethyl]-5-nitrophenyl]methyl methanesulfonate (Step 1, 1.75 g, 4.95 mmol) in CH2Cl2 (25 mL) under N2 is treated with benzylamine (2.70 mL, 24.75 mmol), and the resulting mixture is stirred at ambient temperature for 24 hrs and then washed with water (20 mL) and brine (10 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product is then chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with EtOAc/heptane (10/90), and those fractions with an Rf=0.32 by TLC (EtOAc/hexane, 25/75) are pooled and concentrated to give 1.33 g (100%) of the title compound as an orange solid, mp 85-86° C.
Name
[2-[2-[(methylsulfonyl)oxy]ethyl]-5-nitrophenyl]methyl methanesulfonate
Quantity
1.75 g
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reactant
Reaction Step One
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2.7 mL
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reactant
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25 mL
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solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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CS(=O)(=O)OCCc1ccc([N+](=O)[O-])cc1COS(C)(=O)=O
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Synthesis routes and methods III

Procedure details

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